1-[(4-nitrophenyl)methyl]piperidin-3-ol
Description
1-[(4-Nitrophenyl)methyl]piperidin-3-ol is a piperidine derivative characterized by a hydroxyl group at the 3-position of the piperidine ring and a 4-nitrophenylmethyl substituent at the nitrogen atom.
Properties
IUPAC Name |
1-[(4-nitrophenyl)methyl]piperidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-12-2-1-7-13(9-12)8-10-3-5-11(6-4-10)14(16)17/h3-6,12,15H,1-2,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGUMNUJINRTOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-nitrophenyl)methyl]piperidin-3-ol typically involves the reaction of 4-nitrobenzyl chloride with piperidin-3-ol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the hydroxyl group of piperidin-3-ol. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is continuously fed into the reactor, and the product is collected and purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(4-nitrophenyl)methyl]piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 1-[(4-nitrophenyl)methyl]piperidin-3-one.
Reduction: Formation of 1-[(4-aminophenyl)methyl]piperidin-3-ol.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-nitrophenyl)methyl]piperidin-3-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-nitrophenyl)methyl]piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biological processes. For example, the reduction product, 1-[(4-aminophenyl)methyl]piperidin-3-ol, can inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Antiviral Analogues Targeting Viral Spike Proteins
Compound A: 1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol
- Structural Differences: Replaces the 4-nitrophenyl group with a 6-chloroquinoline moiety and introduces a second piperidine ring.
- Activity : Demonstrated interaction with the SARS-CoV-2 spike protein, mimicking hydroxychloroquine (HCQ) but with improved safety profiles.
- Key Finding: The chloroquinoline group enhances binding affinity to viral proteins, while the hydroxyl at C3 may contribute to reduced off-target effects compared to HCQ .
Compound B: (1R,2R)-2-N-(7-Chloroquinolin-4-yl)cyclohexane-1,2-diamine
- Structural Differences: Cyclohexane backbone instead of piperidine and a 7-chloroquinoline substituent.
- Activity : Binds similarly to chloroquine (CQ) but with a higher safety margin.
- Comparison : Unlike 1-[(4-nitrophenyl)methyl]piperidin-3-ol, Compound B lacks a hydroxyl group, which may reduce solubility but improve metabolic stability .
Sphingosine Kinase 1 (SK1) Inhibitors
Compound C : 1-(4-Octylphenethyl)piperidin-3-ol (RB-019)
- Structural Differences : Features a 4-octylphenethyl group instead of 4-nitrophenylmethyl.
- Activity : Selective SK1 inhibitor (6.1-fold selectivity over SK2).
- Key Insight: The hydroxyl at C3 in both RB-019 and the target compound is critical for SK1 affinity.
Compound D : 1-(4-Octylphenethyl)piperidin-4-ol (RB-005)
- Structural Differences : Hydroxyl group at C4 instead of C3.
- Activity : Higher SK1 selectivity (15.0-fold over SK2).
- Comparison : The position of the hydroxyl group (C3 vs. C4) drastically affects selectivity, suggesting that this compound’s C3-OH may optimize binding to specific kinase conformations .
Structural Analogues with Modified Aromatic Groups
Compound E: (1-(4-Nitrophenyl)piperidin-3-yl)methanol
- Structural Differences : Replaces the N-methyl group with a hydroxymethyl side chain.
- Relevance : Similar nitroaromatic motif but altered polarity. This compound’s increased hydrophilicity may enhance aqueous solubility compared to the target compound .
Compound F : 1-[(Thiophen-3-yl)methyl]piperidin-4-ol
- Structural Differences : Substitutes 4-nitrophenyl with thiophen-3-yl.
Derivatives with Heterocyclic Substituents
Compound G : 1-((6-Chloropyridin-3-yl)methyl)piperidin-3-ol dihydrochloride
- Structural Differences : Chloropyridinylmethyl group instead of 4-nitrophenylmethyl.
- Application : Investigated in neurological disorders; the pyridine ring may enhance blood-brain barrier penetration compared to nitroaromatic groups .
Data Tables
Table 1: Structural and Functional Comparison
Q & A
Q. What are the optimal synthetic routes for 1-[(4-nitrophenyl)methyl]piperidin-3-ol, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the piperidin-3-ol core via reductive amination or Mannich reaction, with careful selection of protecting groups (e.g., Boc or Fmoc) to prevent undesired side reactions at the hydroxyl group .
- Step 2 : Introduction of the 4-nitrobenzyl group via nucleophilic substitution or alkylation. Solvents like ethanol or dichloromethane and bases such as potassium carbonate are used to enhance yield .
- Optimization : Temperature control (60–80°C) and inert atmospheres (N₂/Ar) minimize nitro group reduction. Catalysts like palladium on carbon may aid in deprotection steps .
- Validation : Characterization via H/C NMR and HPLC ensures purity (>95%) and structural fidelity .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- NMR : H NMR detects aromatic protons (δ 8.1–8.3 ppm, doublets for nitrobenzyl) and piperidine protons (δ 2.5–3.5 ppm). C NMR confirms the nitrophenyl carbon (δ ~147 ppm) and piperidine carbons .
- IR : Strong absorption at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1340 cm⁻¹ (symmetric NO₂ stretch) .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ corresponds to the molecular formula C₁₂H₁₆N₂O₃ (theoretical m/z: 236.12) .
Q. What are the key chemical properties (solubility, stability) of this compound under varying conditions?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Solubility increases with acidic pH due to protonation of the piperidine nitrogen .
- Stability : Degrades under prolonged UV exposure (nitro group photolysis). Storage at −20°C in amber vials under inert gas is recommended .
Advanced Research Questions
Q. How does the nitro substituent influence the compound’s electronic and steric properties compared to methoxy or halogen analogs?
- Methodological Answer :
- Electronic Effects : The nitro group is a strong electron-withdrawing group, reducing electron density on the piperidine nitrogen, which may alter binding affinity in receptor studies. This contrasts with electron-donating groups (e.g., methoxy in 1-(4-methoxyphenyl)piperidin-3-ol), which enhance nucleophilicity .
- Steric Effects : The nitrobenzyl group introduces steric hindrance, potentially limiting access to hydrophobic binding pockets in enzyme assays. Comparative molecular docking studies with analogs (e.g., 1-(4-chlorophenyl)piperidin-4-ol) can quantify these effects .
Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values) for this compound?
- Methodological Answer :
- Assay Standardization : Ensure consistent experimental conditions (e.g., pH, temperature, cell lines) across studies. For example, discrepancies in kinase inhibition assays may arise from varying ATP concentrations .
- Metabolite Interference : Screen for metabolites (e.g., nitro-reduction products) using LC-MS. Contradictory cytotoxicity data may stem from impurity profiles or degradation products .
- Computational Validation : MD simulations can model compound-receptor interactions to reconcile conflicting binding affinity reports .
Q. How can computational methods (DFT, molecular docking) predict the reactivity and target selectivity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict charge distribution. The nitro group’s electron-withdrawing nature lowers HOMO energy, reducing nucleophilic attack susceptibility .
- Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., GPCRs or kinases). Compare pose stability with analogs to rationalize selectivity differences (e.g., vs. 1-(4-fluorobenzyl)piperidin-4-ol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
